molecular formula C8H9ClN2 B160993 1H-Benzimidazole, 2-methyl-, monohydrochloride CAS No. 1653-75-4

1H-Benzimidazole, 2-methyl-, monohydrochloride

Cat. No.: B160993
CAS No.: 1653-75-4
M. Wt: 168.62 g/mol
InChI Key: WKFYYUYQBPMMAF-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-methyl-, monohydrochloride is a heterocyclic aromatic compound with the molecular formula C8H9N2Cl. It is a derivative of benzimidazole, where a methyl group is substituted at the second position of the benzimidazole ring, and it is combined with hydrochloride to form a salt. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 2-methyl-, monohydrochloride can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by methylation at the second position. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole, 2-methyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-, monohydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The compound’s ability to interact with nucleic acids and proteins underlies its diverse biological activities .

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the hydrochloride component but shares similar chemical properties.

    Benzimidazole: The parent compound without the methyl substitution.

    Albendazole: A benzimidazole derivative used as an antiparasitic drug.

Uniqueness: 1H-Benzimidazole, 2-methyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and pharmaceutical applications where these properties are advantageous .

Properties

IUPAC Name

2-methyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFYYUYQBPMMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061847
Record name 1H-Benzimidazole, 2-methyl-, monohydrochloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1653-75-4
Record name 1H-Benzimidazole, 2-methyl-, hydrochloride (1:1)
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Record name 1H-Benzimidazole, 2-methyl-, hydrochloride (1:1)
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Record name 1H-Benzimidazole, 2-methyl-, hydrochloride (1:1)
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Record name 1H-Benzimidazole, 2-methyl-, monohydrochloride
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Record name 2-methylbenzimidazole monohydrochloride
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